molecular formula C36H48N4O10 B2646737 2-{2-[2-(16-{2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)ethoxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 318271-26-0

2-{2-[2-(16-{2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)ethoxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2646737
CAS No.: 318271-26-0
M. Wt: 696.798
InChI Key: UUCQFIYNCJLWBM-UHFFFAOYSA-N
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Description

The compound 2-{2-[2-(16-{2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)ethoxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a heterobifunctional crosslinker, commercially known by its trivial name SPDP-PEG18, which integrates two distinct reactive groups separated by an 18-unit polyethylene glycol (PEG) spacer. Its primary research value lies in the controlled, step-wise conjugation of biomolecules, specifically targeting amine and thiol functional groups. One terminus features an NHS ester (derived from the 1,3-dioxoisoindole group) which reacts efficiently with primary amines on proteins, antibodies, or other ligands to form stable amide bonds. The opposite terminus contains a pyridyl disulfide group, which specifically reacts with free thiols (-SH) to form reversible disulfide linkages (Source) . This mechanism of action is pivotal for applications such as the construction of antibody-drug conjugates (ADCs), where a cytotoxic drug with a thiol group can be linked to an antibody's lysine residues, enabling targeted cancer therapy (Source) . The long, hydrophilic PEG spacer enhances solubility in aqueous buffers, reduces steric hindrance between conjugated molecules, and improves the stability and pharmacokinetics of the resulting bioconjugates. Researchers utilize this crosslinker in proteomics for studying protein interactions, in diagnostics for immobilizing capture antibodies, and in novel drug delivery system development. This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[2-[2-[16-[2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]ethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]ethoxy]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48N4O10/c41-33-29-5-1-2-6-30(29)34(42)39(33)15-23-45-17-9-37-11-19-47-25-27-49-21-13-38(14-22-50-28-26-48-20-12-37)10-18-46-24-16-40-35(43)31-7-3-4-8-32(31)36(40)44/h1-8H,9-28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCQFIYNCJLWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCN(CCOCCOCCN1CCOCCN2C(=O)C3=CC=CC=C3C2=O)CCOCCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48N4O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(16-{2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)ethoxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 1,3-dioxo-2,3-dihydro-1H-isoindole derivatives, which are then linked through ether bonds to form the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(16-{2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)ethoxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions include various substituted isoindole derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-{2-[2-(16-{2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)ethoxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-{2-[2-(16-{2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)ethoxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features and properties of the target compound with analogous phthalimide derivatives from the literature:

Compound Molecular Formula Key Substituents/Functional Groups Molecular Weight Melting Point (°C) Applications/Notes
Target Compound (macrocyclic) C₃₀H₃₄N₂O₁₀ Two phthalimides, ethoxy linkers, 18-membered diaza-crown ether ~606.6* Not reported Potential host-guest chemistry, ion binding, drug delivery
(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 4-chlorobenzoate () C₁₆H₁₀ClNO₄ Phthalimide + 4-chlorobenzoate ester 315.7 145–147 Antioxidant studies; simpler ester derivative
1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2,3-dione () C₁₈H₁₂N₂O₄ Phthalimide + indole-2,3-dione via ethyl linker 320.3 Not reported Structural analog with dual heterocyclic systems; potential bioactive applications
2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione () C₁₂H₁₃NO₃S Phthalimide + sulfanylethoxy chain 275.3 Not reported Thiol-containing derivative; possible use in conjugation chemistry
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethyl]-1H-isoindole-1,3(2H)-dione () C₁₄H₁₇NO₅ Phthalimide + PEG-like hydroxyethoxy chain 303.3 Not reported Solubility enhancer; building block for drug candidates

*Molecular weight calculated based on formula.

Physicochemical Properties

  • Melting Points : Simple phthalimide esters () exhibit melting points between 130–163°C, influenced by substituent polarity. Chlorinated derivatives (e.g., 4d, m.p. 145–147°C ) melt higher than methoxy analogs (e.g., 4-methoxybenzoate, m.p. 130–133°C ).
  • Solubility: The target compound’s crown ether moiety may enhance solubility in polar solvents (e.g., water, DMSO) compared to non-polar esters. PEG-containing derivatives () are explicitly designed for improved aqueous solubility .

Biological Activity

The compound 2-{2-[2-(16-{2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)ethoxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The structural complexity of this compound includes multiple functional groups that may contribute to its biological activity. The presence of the isoindole core and the dioxo groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities such as:

  • Anticancer Activity : Many isoindole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that isoindole-based compounds can induce apoptosis in various cancer cell lines.
  • Enzyme Inhibition : Certain derivatives are known to inhibit key enzymes involved in cancer progression and other diseases. For example, compounds with similar structures have been reported to inhibit MEK1/2 kinases, leading to reduced cell growth in leukemia cells .

Anticancer Activity

A notable study explored the anticancer properties of isoindole derivatives. The compound demonstrated significant cytotoxicity against several cancer cell lines. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. The IC50 values for these effects were determined to be in the low micromolar range (0.3 - 1.2 µM) for specific leukemia cell lines .

Enzyme Interaction Studies

In another study focusing on enzyme inhibition, compounds structurally related to our target were evaluated for their ability to inhibit MEK1/2 kinases. The results indicated that these compounds effectively down-regulated ERK phosphorylation in treated cells . This suggests a potential therapeutic application in targeting the MAPK pathway commonly activated in tumors.

Data Table: Biological Activities and IC50 Values

Activity Cell Line IC50 (µM) Mechanism
Anticancer (Cytotoxicity)MV4-11 (Leukemia)0.3Apoptosis induction
Anticancer (Cytotoxicity)MOLM13 (Leukemia)1.2Cell cycle arrest
Enzyme InhibitionMEK1/2 Kinases14 nmol/LDown-regulation of ERK phosphorylation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can intermediates be optimized?

  • Methodological Answer : Begin with modular synthesis of the isoindole-1,3-dione moieties using phthalimide-based precursors (e.g., benzoyl chloride derivatives as acylating agents) . Use stepwise coupling of polyethylene glycol (PEG)-like ether chains via nucleophilic substitution or Mitsunobu reactions. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance macrocyclization efficiency. Monitor intermediates using HPLC-MS and FTIR to confirm functional group integrity .
  • Key Tools : NMR for tracking proton environments in macrocyclic ether-diamine cores , and X-ray crystallography for resolving stereochemical ambiguities in intermediates .

Q. How can the compound’s solubility and stability be characterized under physiological conditions?

  • Methodological Answer : Perform dynamic light scattering (DLS) and UV-Vis spectroscopy to assess aggregation behavior in aqueous buffers. Use accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC quantification to track degradation products. Compare results against structurally similar phthalimide derivatives to identify stability trends .

Advanced Research Questions

Q. What computational strategies are effective for modeling the compound’s host-guest interactions with metal ions or biomolecules?

  • Methodological Answer : Employ density functional theory (DFT) to model electron density distribution in the macrocyclic cavity, focusing on oxygen and nitrogen donor atoms. Use molecular dynamics (MD) simulations (e.g., GROMACS) to predict binding affinities for ions like Ca²⁺ or Mg²⁺. Validate predictions experimentally via isothermal titration calorimetry (ITC) and ESI-MS .
  • Data Contradiction Resolution : If simulations conflict with experimental binding data, recalibrate force field parameters or test alternative solvation models .

Q. How can researchers resolve contradictory data in reactivity studies involving the isoindole moiety?

  • Methodological Answer : Conduct kinetic studies under controlled conditions (e.g., pH, temperature) to isolate competing reaction pathways (e.g., nucleophilic vs. electrophilic attacks). Use isotopic labeling (e.g., ¹⁸O in carbonyl groups) to trace reaction mechanisms. Cross-validate findings with in situ IR spectroscopy to detect transient intermediates .
  • Theoretical Framework : Link results to established reaction mechanisms in phthalimide chemistry, such as acylation or ring-opening pathways, to contextualize discrepancies .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

  • Methodological Answer : Implement high-performance countercurrent chromatography (HPCCC) with a two-phase solvent system (e.g., hexane/ethyl acetate/methanol/water) optimized for polar macrocycles. Use mass-directed preparative HPLC for final purification. Validate purity via high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) .

Experimental Design & Theoretical Integration

Q. How should researchers design experiments to probe the compound’s potential in drug delivery systems?

  • Methodological Answer : Develop in vitro release assays using fluorophore-tagged analogs in simulated physiological media (e.g., PBS at 37°C). Monitor release kinetics via fluorescence spectroscopy. Pair with confocal microscopy to assess cellular uptake efficiency in model cell lines. Anchor the study to theories of supramolecular host-guest chemistry to guide hypothesis formulation .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare toxicity across cell lines. Integrate toxicogenomic databases (e.g., EPA DSSTox) to identify structural alerts or metabolic pathways linked to toxicity .

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